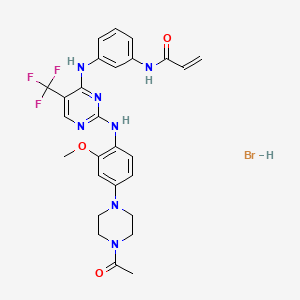

CO-1686 hydrobromide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du bromhydrate d’AVL-301 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l’introduction de divers groupes fonctionnels. Les étapes clés incluent :

Formation de la Structure de Base : Cela implique la réaction de composés aromatiques spécifiques dans des conditions contrôlées pour former la structure de base.

Introduction de Groupes Fonctionnels : Divers groupes fonctionnels sont introduits par des réactions telles que l’halogénation, l’alkylation et l’acylation.

Formation du Sel de Bromhydrate : La dernière étape consiste à former le sel de bromhydrate en faisant réagir la base libre avec de l’acide bromhydrique

Méthodes de Production Industrielle : La production industrielle du bromhydrate d’AVL-301 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que la synthèse en flux continu et la chromatographie liquide haute performance (CLHP) pour la purification .

Types de Réactions :

Oxydation : Le bromhydrate d’AVL-301 peut subir des réactions d’oxydation, en particulier au niveau des cycles aromatiques.

Réduction : Des réactions de réduction peuvent se produire au niveau de divers groupes fonctionnels, modifiant l’activité du composé.

Substitution : Le composé peut subir des réactions de substitution, en particulier aux positions où des halogènes ou d’autres groupes partants sont présents.

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l’iodure de sodium dans l’acétone (réaction de Finkelstein) ou d’autres nucléophiles sont couramment utilisés.

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la Recherche Scientifique

Le bromhydrate d’AVL-301 a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l’inhibition des kinases et les mécanismes réactionnels.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et sa capacité à induire l’apoptose dans les cellules cancéreuses.

Médecine : Principalement utilisé dans la recherche clinique pour le traitement du CPNPC avec des mutations spécifiques de l’EGFR.

Industrie : Employé dans le développement de thérapies anticancéreuses ciblées et comme étalon de référence en chimie analytique .

Applications De Recherche Scientifique

AVL-301 hydrobromide has several scientific research applications:

Chemistry: Used as a model compound to study kinase inhibition and reaction mechanisms.

Biology: Investigated for its effects on cellular signaling pathways and its ability to induce apoptosis in cancer cells.

Medicine: Primarily used in clinical research for the treatment of NSCLC with specific EGFR mutations.

Industry: Employed in the development of targeted cancer therapies and as a reference standard in analytical chemistry .

Mécanisme D'action

Le bromhydrate d’AVL-301 exerce ses effets en inhibant sélectivement les formes mutantes du récepteur du facteur de croissance épidermique (EGFR), y compris la mutation T790M. Cette inhibition empêche l’activation des voies de signalisation en aval qui favorisent la prolifération et la survie cellulaires. Le composé se lie de manière irréversible au site de liaison de l’ATP de l’EGFR mutant, conduisant à l’apoptose et à une réduction de la croissance tumorale .

Composés Similaires :

Osimertinib : Un autre inhibiteur de l’EGFR utilisé pour des indications similaires.

Afatinib : Un inhibiteur de l’EGFR à spectre plus large qui cible plusieurs mutations.

Erlotinib : Un inhibiteur de l’EGFR de première génération avec un profil de mutation différent

Unicité : Le bromhydrate d’AVL-301 est unique en raison de sa forte sélectivité pour la mutation T790M, qui est une mutation de résistance courante dans le CPNPC. Cette sélectivité permet un traitement efficace des patients qui ont développé une résistance à d’autres inhibiteurs de l’EGFR .

Comparaison Avec Des Composés Similaires

Osimertinib: Another EGFR inhibitor used for similar indications.

Afatinib: A broader-spectrum EGFR inhibitor that targets multiple mutations.

Erlotinib: An earlier generation EGFR inhibitor with a different mutation profile

Uniqueness: AVL-301 hydrobromide is unique in its high selectivity for the T790M mutation, which is a common resistance mutation in NSCLC. This selectivity allows for effective treatment of patients who have developed resistance to other EGFR inhibitors .

Activité Biologique

CO-1686 hydrobromide, also known as rociletinib, is a third-generation irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, specifically designed to target mutations associated with non-small cell lung cancer (NSCLC). This article explores the biological activity of CO-1686, including its mechanism of action, efficacy in clinical studies, and associated safety profiles.

CO-1686 selectively inhibits EGFR mutants, particularly those with the T790M mutation, which is a common mechanism of resistance to first-generation EGFR inhibitors like gefitinib and erlotinib. The compound binds irreversibly to the active site of the mutant EGFR, thereby blocking downstream signaling pathways that promote tumor growth and survival.

Structural Insights

Recent structural studies have elucidated the binding interactions between CO-1686 and EGFR mutants. The anilinopyrimidine core of CO-1686 forms critical hydrogen bonds with the Met793 residue in the kinase hinge region, contributing to its selectivity for T790M over wild-type EGFR. The methoxyl substituent enhances this selectivity due to steric hindrance that prevents binding to other kinases with bulkier residues at equivalent positions .

Clinical Efficacy

Several clinical trials have assessed the efficacy of CO-1686 in patients with EGFR-mutated NSCLC:

- TIGER-X Study (CO-1686-008) : This phase I/II trial evaluated the safety and efficacy of CO-1686 in patients who had progressed on prior EGFR inhibitors. The study demonstrated an objective response rate (ORR) of 59% in patients with T790M-positive tumors .

- TIGER-2 Study (CO-1686-019) : Another significant trial that reinforced the antitumor activity of CO-1686. Results indicated a median progression-free survival (PFS) of 6.8 months for T790M-positive patients treated with CO-1686 compared to 2.7 months for those receiving chemotherapy .

Safety Profile

The safety profile of CO-1686 has been characterized by several adverse events:

| Adverse Event | Incidence (%) |

|---|---|

| Hyperglycemia | 22 |

| QTc Prolongation | 11 |

| Nausea | 10 |

| Pneumonia/Pneumonitis | 4 |

| Serious Adverse Reactions | 47 |

Dose reductions due to adverse reactions occurred in approximately 51% of patients, primarily due to hyperglycemia and QTc prolongation . It is noteworthy that while these side effects are significant, they are manageable and do not overshadow the clinical benefits observed.

Case Studies

Several case studies highlight the effectiveness of CO-1686 in clinical practice:

- Case Study 1 : A 62-year-old female patient with advanced NSCLC harboring T790M mutation showed a complete response after six months of treatment with CO-1686. The patient experienced manageable side effects, primarily hyperglycemia.

- Case Study 2 : A 55-year-old male patient also demonstrated a partial response after four months on CO-1686 therapy. However, he required dose adjustments due to QTc prolongation.

These cases illustrate the potential for CO-1686 to provide substantial clinical benefits while requiring careful monitoring for adverse effects.

Propriétés

IUPAC Name |

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F3N7O3.BrH/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38;/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKRDUJIGYXXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29BrF3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446700-26-0 | |

| Record name | 2-Propenamide, N-[3-[[2-[[4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446700-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rociletinib hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446700260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROCILETINIB HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV4XAQ7MUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.